4,4-二甲基-5-硝基戊烷-2-酮

描述

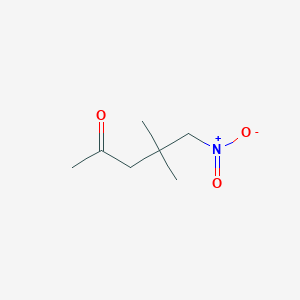

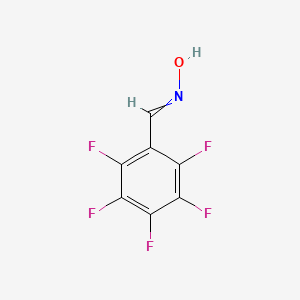

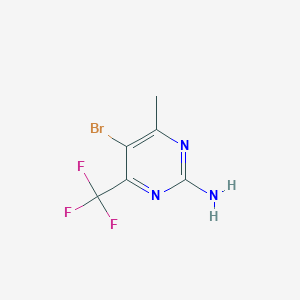

4,4-Dimethyl-5-nitropentan-2-one is a chemical compound that belongs to the class of nitroketones. These compounds are characterized by the presence of a nitro group (NO2) and a ketone group (C=O) within their molecular structure. The nitro group is a functional group known for its electron-withdrawing properties, which can significantly affect the reactivity of the molecule. The ketone group, on the other hand, is a carbonyl group bonded to two carbon atoms and is known for its electrophilic character.

Synthesis Analysis

The synthesis of nitro-substituted compounds, such as 4,4-Dimethyl-5-nitropentan-2-one, can be achieved through various methods. One approach involves the oxidation of corresponding amino derivatives to yield nitro-substituted cyclopropanes and spiropentanes, as reported in the synthesis of 1,4-dinitrospiro[2.2]pentane . Another method includes the three-component one-pot synthesis, which is exemplified by the Hantzsch synthesis of dihydropyridine derivatives . Additionally, the synthesis of 4-nitro-2,2,4-trimethylpentane from 4-amino-2,2,4-trimethylpentane demonstrates the conversion of amino groups to nitro groups .

Molecular Structure Analysis

The molecular structure of nitroketones is influenced by the presence of nitro and ketone groups. The crystal structure of related compounds, such as 4-(4,5-Dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, reveals that these molecules can crystallize in the monoclinic P21/c space group, with specific unit cell dimensions . The molecular and crystal structure of 3,4-methylenedioxy-phenyl-5-nitro-pentan-2-one has also been studied, providing insights into the arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

Nitroketones like 4,4-Dimethyl-5-nitropentan-2-one can undergo various chemical reactions. For instance, 5-Nitropentan-2-one reacts with methylamine and formaldehyde according to the Mannich reaction pattern, leading to the formation of hexahydropyrimidinylcarbonyl-substituted 1-nitro-3,7-diazabicyclo[3.3.1]nonane . This demonstrates the reactivity of the nitroketone in condensation reactions. The synthesis of 4,5-dimethyl-2-nitrophenol through direct nitration is another example of the chemical reactivity of nitro-substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-Dimethyl-5-nitropentan-2-one are influenced by its functional groups. The nitro group is known to contribute to the acidity of the compound, while the ketone group can affect its boiling point and solubility. Spectroscopic methods such as 1H NMR, mass, and IR spectroscopy are used to characterize these compounds and provide information about their chemical environment . The enantioselective synthesis of nitroketones also highlights the importance of chirality in their physical properties, as seen in the high enantiomeric excess ratios obtained for synthesized 4-aryl-5-nitro-pentan-2-ones .

科学研究应用

曼尼希反应应用

- 曼尼希反应在合成中的应用:5-硝基戊烷-2-酮,4,4-二甲基-5-硝基戊烷-2-酮的变体,用于与甲胺和甲醛的曼尼希反应。此反应产生六氢嘧啶羰基取代的 1-硝基-3,7-二氮杂双环[3.3.1]壬烷,证明了其在合成复杂的含氮结构中的实用性 (Shakirov 等人,2005)。

手性结构单元

- 化学合成中的手性:4,4-二甲基-5-硝基戊烷-2-酮的光学活性衍生物用作手性结构单元。它们在螺-吡唑啉酮骨架的立体控制构建中的应用证明了它们在产生具有多个立体中心的重要生物衍生物中的重要性 (Sun、Jiang 和 Zhou,2016)。

新型化合物的合成

- 发现新的化学实体:该化合物已在灵芝的乙醇提取物中被发现。这种鉴定表明它作为一种新的化学实体的潜力,尽管它在该背景下的具体应用需要进一步探索 (Zuluaga Vega 等人,2007)。

在聚合物化学中的应用

- 自由基聚合:该化合物的衍生物用于自由基加成偶联聚合。此应用对于生产具有特定结构特征的聚合物非常重要,表明其在先进材料科学中的作用 (Li 和 Wang,2014)。

抑制一氧化氮合酶

- 医学研究:4,4-二甲基-5-硝基戊烷-2-酮的衍生物,例如 S-2-氨基-5-唑基戊酸,正在研究其抑制一氧化氮合酶的能力。此应用表明该化合物在医学研究中具有潜在的相关性,特别是关于心血管健康和炎症 (Ulhaq 等人,1998)。

安全和危害

属性

IUPAC Name |

4,4-dimethyl-5-nitropentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(9)4-7(2,3)5-8(10)11/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYNUYYAUZSEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400033 | |

| Record name | 4,4-dimethyl-5-nitropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35223-73-5 | |

| Record name | 4,4-dimethyl-5-nitropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone](/img/structure/B3032603.png)

![3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B3032604.png)

![2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]-](/img/structure/B3032607.png)

![2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032608.png)

![Benzoic acid, 2-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-](/img/structure/B3032609.png)

![2,2'-[(3-Methylphenyl)imino]diacetic acid](/img/structure/B3032616.png)